Technical Guide: Physicochemical and Synthetic Profile of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline
Technical Guide: Physicochemical and Synthetic Profile of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the target compound N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from its constituent chemical moieties—5-chloro-1,2,3-thiadiazole and aniline—to project its physicochemical properties. Furthermore, a robust and logical synthetic protocol is proposed, grounded in established organic chemistry principles, to facilitate its laboratory preparation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction and Rationale
The intersection of heterocyclic chemistry with medicinal and materials science continues to yield compounds of significant interest. The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recognized pharmacophore present in various biologically active agents. Its derivatives have been explored for applications ranging from agriculture to pharmaceuticals. Similarly, the aniline scaffold is a fundamental building block in the synthesis of a vast array of dyes, polymers, and therapeutic agents.[1][2]
The target molecule, N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline, combines these two key fragments through a methylene linker. This structure suggests potential for diverse biological interactions and warrants investigation. This guide addresses the current information gap by providing a calculated and predictive analysis of its core properties and a detailed, scientifically-grounded methodology for its synthesis.
Predicted Physicochemical Properties
The properties of the target compound have been calculated based on its constituent parts. The core scaffold, 5-chloro-1,2,3-thiadiazole, is a known compound with established data.[3][4] The aniline moiety's properties are also well-documented.[5][6] By combining these, we can project the characteristics of the final molecule.
Calculated Molecular Data
The fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₄S | Calculated |
| Molecular Weight | 238.70 g/mol | Calculated |
| Monoisotopic Mass | 238.00800 Da | Calculated |
| CAS Number | Not Assigned | N/A |
Predicted Physical and Chemical Characteristics
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Appearance: Expected to be a solid at room temperature, likely crystalline, with a color ranging from off-white to yellow or brown, as aniline and its derivatives are prone to darkening upon exposure to air and light.[5]
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Solubility: Predicted to have low solubility in water. Aniline itself is only slightly soluble in water.[1] The larger, more rigid heterocyclic structure would further decrease aqueous solubility. It is expected to be soluble in common organic solvents such as ethanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).[5]
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Basicity: The aniline nitrogen provides a basic site (pKa of aniline is ~4.6). Therefore, the compound is expected to behave as a weak base, capable of forming salts with strong acids.[2][6]
-
Thermal Stability: Aniline decomposes at temperatures above 190°C. The thermal stability of the target compound will be influenced by the thiadiazole ring, but it should be handled with care at elevated temperatures.
Proposed Synthetic Methodology: Reductive Amination
A highly effective and widely used method for the synthesis of secondary amines is the reductive amination of an aldehyde.[7][8] This "one-pot" reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding amine.[9] This strategy avoids the over-alkylation often seen in direct alkylation methods.[10]
The proposed synthesis for N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with aniline .
Required Starting Materials
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5-chloro-1,2,3-thiadiazole-4-carbaldehyde (Starting Material 1): This key intermediate is not commercially available and would need to be synthesized. A plausible route involves the oxidation of (5-chloro-1,2,3-thiadiazol-4-yl)methanol, which has been documented in chemical databases.[11] Standard oxidation reagents like pyridinium chlorochromate (PCC) or a Swern oxidation could be employed.
-
Aniline (Starting Material 2): Readily available commercially.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for this reaction.
Step-by-Step Experimental Protocol
Reaction: 5-chloro-1,2,3-thiadiazole-4-carbaldehyde + Aniline → N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline
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Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (1.0 equivalent).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Amine Addition: Add aniline (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the stirring mixture.
-
Causality Note: The mild nature of NaBH(OAc)₃ allows for the in-situ reduction of the formed iminium ion without significantly affecting the starting aldehyde, thus maximizing yield and minimizing side-products.[12]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline.
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Visualization of Structure and Synthesis
Chemical Structure
Caption: Proposed reductive amination workflow.
Conclusion and Future Directions
This guide provides a foundational understanding of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline by projecting its physicochemical properties and outlining a detailed synthetic protocol. The proposed reductive amination pathway is a high-yield, reliable method for obtaining the target compound. Future experimental work should focus on first synthesizing the prerequisite 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, followed by the execution of the proposed reductive amination. Subsequent characterization via NMR, mass spectrometry, and elemental analysis will be crucial to validate the structure, and experimental determination of the compound's physical properties will provide valuable data for its potential applications in drug discovery and materials science.
References
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Aniline (benzenamine). (2022). Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]
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Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE. [Link]
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Aniline: Learn its Structure, Properties, Preparation & Uses. (n.d.). Testbook. [Link]
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Aniline - Lab preparation, Properties, Reactions and Uses. (2020). Online Chemistry notes. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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5-Chloro-1,2,3-thiadiazole | C2HClN2S | CID 3775898. (n.d.). PubChem. [Link]
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A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. (n.d.). ResearchGate. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00822C. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
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Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]
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One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. (n.d.). MDPI. [Link]
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5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159. (n.d.). PubChem. [Link]
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Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. (2006). MDPI. [Link]
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N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. (n.d.). PubChem. [Link]
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What is the mechanism of the synthesis of amines from aldehydes? (2017). Quora. [Link]
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(5-chloro-1,2,3-thiadiazol-4-yl)methanol. (n.d.). PubChemLite. [Link]
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